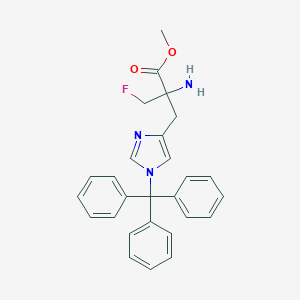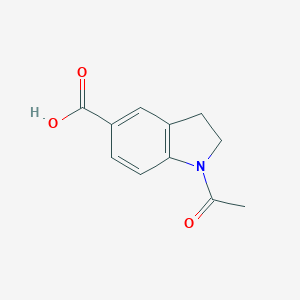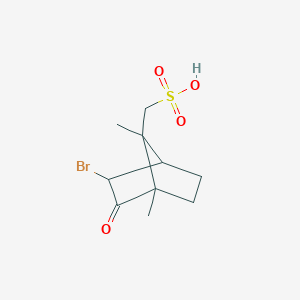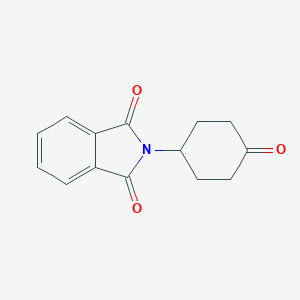
4-Phthalimidocyclohexanone
Vue d'ensemble
Description
4-Phthalimidocyclohexanone is a chemical compound with the molecular formula C14H13NO3 .
Molecular Structure Analysis
The molecular structure of 4-Phthalimidocyclohexanone consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phthalimidocyclohexanone include a molecular weight of 243.26 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 410.0±38.0 °C at 760 mmHg, and a flash point of 191.1±19.1 °C .Applications De Recherche Scientifique
Pharmaceutical Research
4-Phthalimidocyclohexanone is used in pharmaceutical research . It is often used as a reagent in the synthesis of various pharmaceutical compounds. However, specific applications within this field are not readily available in the current literature.
Chemical Research
This compound is a cyclic imide derivative of phthalic anhydride and cyclohexanone. It’s used in chemical research, particularly in the synthesis of new chemical compounds . Its unique structure makes it a valuable tool in the development of novel synthetic routes.
Biological Research
While there isn’t specific information available on the use of 4-Phthalimidocyclohexanone in biological research, phthalimide derivatives have been synthesized and evaluated for their antineoplastic activities against cancer cells .
Industrial Applications
4-Phthalimidocyclohexanone has potential industrial applications . However, the specifics of these applications are not detailed in the available literature.
Material Science
Although there isn’t specific information on the use of 4-Phthalimidocyclohexanone in material science, its unique chemical structure could potentially be of interest in this field .
Energy Research
There isn’t specific information available on the use of 4-Phthalimidocyclohexanone in energy research . However, the exploration of novel organic compounds in energy research is a growing field, and this compound could potentially find applications here.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJQPNLEZZILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475523 | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phthalimidocyclohexanone | |
CAS RN |
104618-32-8 | |
| Record name | 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104618-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)

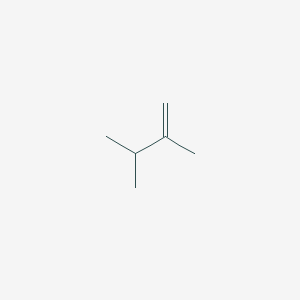
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)


![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)

